molecular formula C5H7NO B124196 5,6-Dihydropyridin-2(1H)-one CAS No. 6052-73-9

5,6-Dihydropyridin-2(1H)-one

Cat. No.: B124196
CAS No.: 6052-73-9
M. Wt: 97.12 g/mol
InChI Key: OXRRHYRRQWIHIV-UHFFFAOYSA-N
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Description

5,6-Dihydropyridin-2(1H)-one is a heterocyclic organic compound that features a six-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5,6-Dihydropyridin-2(1H)-one involves the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. This method leads to the formation of 5,6-Dihydropyridin-2(1H)-ones, 2-pyridones, and (4-hydroxy-2-oxopiperid-3-yl)pyridinium chlorides . Another approach involves a novel [4 + 2]-formal cycloaddition reaction of chalcone imines and homophthalic anhydrides, which is a rare example of lactam construction from an imine acting as a four-atom building block .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridones.

    Reduction: Reduction reactions can convert it into dihydropyridines.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridones, dihydropyridines, and substituted derivatives of this compound.

Scientific Research Applications

Anticancer Activity

The 5,6-dihydropyridin-2(1H)-one structure is recognized as a potent pharmacophore in various anticancer agents. One notable example is piperlongumine (PL), derived from Piper longum, which incorporates this scaffold. Research has demonstrated that the this compound unit enhances the antiproliferative activities of PL against cancer cells such as A549 (lung cancer) and SKOV3 (ovarian cancer) by inducing reactive oxygen species (ROS) generation, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity of Piperlongumine and Its Analogs

CompoundIC50 (A549)IC50 (SKOV3)
Piperlongumine161.1 ± 5.4 µM186.7 ± 11.6 µM
Analog 1k>200 µM>200 µM

This table illustrates the significant difference in cytotoxicity between PL and its analogs lacking the this compound unit, emphasizing its crucial role in enhancing anticancer activity .

Neuroprotective Effects

Studies have indicated that derivatives of this compound exhibit neuroprotective properties. These compounds may interact with calcium channels and other neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo further chemical modifications.

Synthesis of Novel Compounds

The compound can be synthesized through various methods, including the intramolecular Wittig reaction, which allows for the creation of more complex structures while maintaining high yields . This versatility makes it a valuable building block in drug development.

Material Science Applications

Recent studies have explored the use of this compound derivatives in material science, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The photophysical properties of certain derivatives suggest their potential application in OLEDs. The incorporation of this compound into organic semiconductor materials may enhance their efficiency and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydropyridin-2(1H)-one is unique due to its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structural flexibility allows for the development of a wide range of derivatives with diverse properties and functions.

Biological Activity

5,6-Dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a lactam structure, which is crucial for its biological activity. The compound can be synthesized through various methods, including the intramolecular cyclization of N-(3-oxoalkyl)–chloroacetamides, thus providing a versatile platform for developing derivatives with enhanced properties .

Research indicates that this compound plays a pivotal role in enhancing the anticancer activity of piperlongumine (PL), a natural compound derived from Piper longum. The mechanism primarily involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. Specifically, the this compound unit facilitates the reaction with cysteamine, leading to ROS accumulation that triggers downstream signaling pathways associated with cell cycle arrest and apoptosis .

Case Studies

A series of studies have evaluated the cytotoxic effects of PL and its analogs containing the this compound moiety against various cancer cell lines. Notably:

  • Study on A549 Cells : Piperlongumine was shown to induce apoptosis in A549 lung cancer cells through a ROS-mediated pathway. The presence of the this compound unit was essential for this activity .
  • Cytotoxicity Assessment : In vitro assays demonstrated that PL and its analogs exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), while sparing normal cells such as keratinocytes .

Other Biological Activities

In addition to its anticancer properties, this compound has been reported to possess:

  • Antifungal Activity : Compounds with this moiety have shown efficacy against various fungal strains.
  • Antidiabetic Effects : Some derivatives have been implicated in glucose regulation and insulin sensitivity enhancement .
  • Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation through modulation of cytokine production and inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the this compound scaffold can significantly influence its biological activity. For instance:

Substituent PositionEffect on Activity
2-positionEnhances ROS generation
4-positionModulates apoptosis sensitivity
6-positionInfluences selectivity towards cancer cells

These findings suggest that careful design of analogs can optimize therapeutic efficacy while minimizing toxicity.

Properties

IUPAC Name

2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRHYRRQWIHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209265
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-73-9
Record name 5,6-Dihydro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6052-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridone, 5,6-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-tetrahydropyridin-2-one
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Record name 2(1H)-PYRIDONE, 5,6-DIHYDRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic chemical structure of 5,6-Dihydropyridin-2(1H)-one?

A1: this compound is a heterocyclic compound featuring a six-membered ring containing one nitrogen atom. The ring possesses a double bond between carbons 5 and 6, and a carbonyl group at position 2.

Q2: What are some common synthetic routes to obtain 5,6-Dihydropyridin-2(1H)-ones?

A2: Several methods have been developed, including:

  • Intramolecular Wittig reaction: This versatile approach utilizes triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides to construct the dihydropyridinone ring. [, , ]
  • Intramolecular cyclization: Cyclization of triphenylphosphonium and pyridinium derivatives of N-3-oxoalkylchloroacetamides provides access to 5,6-dihydropyridin-2(1H)-ones, along with other heterocycles. []
  • Domino Ugi/Aldol/Hydrolysis Reaction: This one-pot synthesis employs Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals to form the dihydropyridinone scaffold through a series of cascade reactions. [, , ]
  • Iridium-catalyzed Annulation: This method utilizes α,β-unsaturated amides and electron-deficient 1,3-dienes in the presence of a hydroxoiridium catalyst to create the dihydropyridinone ring. []
  • Reactions of Lithiated Allenes with Isothiocyanates: This unique approach utilizes the hydrolysis of 2,3-dihydropyridines to access 5,6-dihydropyridin-2(1H)-ones. [, ]

Q3: Are there any stereochemical considerations in the synthesis of 5,6-Dihydropyridin-2(1H)-ones?

A3: Yes, stereoselective synthesis is possible. For example, the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole-2 and 3-carbaldehydes with allylic bromides proceeds with high diastereoselectivity, offering a route to stereochemically defined dihydropyridinones. [] Similarly, the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones provides 6-(trifluoromethyl)pyridinones and 6-hydroxydihydropyridinones with high cis-selectivity. [, ]

Q4: What are some of the biological activities reported for this compound derivatives?

A4: this compound derivatives have shown diverse biological activities, including:

  • Anticancer Activity: Piperlongumine (PL), a natural product containing the this compound scaffold, exhibits potent anticancer activity. [, ] Research suggests that the this compound unit plays a crucial role in PL's activity by reacting with cysteine and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. []
  • Anti-allergic Activity: A δ-lactam derivative, 3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one, isolated from the thermophilic soil fungus Humicola grisea var thermoidea, exhibits promising anti-allergic activity in vitro by inhibiting β-hexosaminidase release in rat basophilic leukemia RBL-2H3 cells. []

Q5: How does the structure of Piperlongumine (PL) contribute to its anticancer activity?

A5: PL's structure consists of both a this compound (piperdine core) and a cinnamoyl unit (trimethylphenyl ring). Studies indicate that both units are crucial for the anticancer activity. [] The this compound unit is believed to act as a Michael acceptor, reacting with cysteine residues in cellular proteins and generating ROS. [] This ROS generation triggers downstream events that culminate in cell death. []

Q6: What are the key structural features influencing the activity of this compound derivatives?

A6: Structure-activity relationship (SAR) studies highlight the significance of:

  • Substituents on the dihydropyridinone ring: The position and electronic properties of substituents can influence activity. For example, in PL analogs, the position of substituents on the aromatic ring significantly impacts cytotoxicity. []
  • Presence of Michael acceptors: The presence of a lactam unit, a Michael acceptor, can enhance antiproliferative activity, likely by facilitating interactions with cysteine residues in target proteins. []
  • Stereochemistry: The stereochemistry of substituents on the dihydropyridinone ring can influence biological activity, as demonstrated by the diastereoselective synthesis of bioactive indole-dihydropyridinone biheterocycles. []

Q7: Have any this compound derivatives been investigated in clinical trials?

A7: While this compound derivatives show promise as medicinal chemistry scaffolds, clinical trials are ongoing.

Q8: What analytical methods are used to characterize and quantify this compound derivatives?

A8: Various techniques are employed:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Ultra High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) are commonly used for structural elucidation and identification. [, ]
  • Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for sensitive detection and quantification, even at trace levels, as demonstrated by the determination of a genotoxic impurity in apixaban. []

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